![molecular formula C22H20FN3O3S B2409728 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351606-96-6](/img/structure/B2409728.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features a unique combination of structural motifs. It includes a dihydrobenzo[b][1,4]dioxin ring, a thiadiazole ring, and a piperidine ring, making it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization and coupling. Here is a general outline of the synthetic route:
Preparation of 2,3-Dihydrobenzo[b][1,4]dioxin: This can be synthesized from catechol and ethylene glycol under acidic conditions to form the dioxin ring.
Synthesis of 5-(2-Fluorophenyl)-1,3,4-thiadiazole: This involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.
Formation of Piperidin-1-yl Methanone: Piperidine is reacted with chloroacetyl chloride to form the piperidin-1-yl methanone intermediate.
Coupling Reaction: The final step involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin derivative with the thiadiazole and piperidine intermediates under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. The presence of the thiadiazole ring suggests possible antimicrobial or anti-inflammatory properties, while the piperidine ring is a common motif in many bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The combination of different pharmacophores within the molecule can lead to multi-target drugs with enhanced efficacy.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or advanced coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The thiadiazole ring can inhibit certain enzymes, while the piperidine ring can modulate receptor activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone: Lacks the thiadiazole and piperidine rings, making it less versatile.
5-(2-Fluorophenyl)-1,3,4-thiadiazole:
Piperidin-1-yl methanone: A simpler structure without the additional functional groups present in the target compound.
Uniqueness
The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone lies in its multi-functional structure, which combines several pharmacophores into a single molecule
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c23-16-8-2-1-7-15(16)21-25-24-20(30-21)14-6-5-11-26(12-14)22(27)19-13-28-17-9-3-4-10-18(17)29-19/h1-4,7-10,14,19H,5-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXZNXCSNJYLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
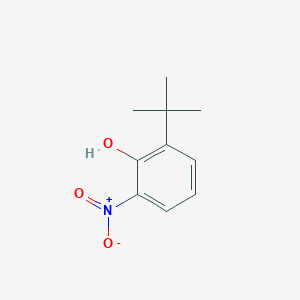
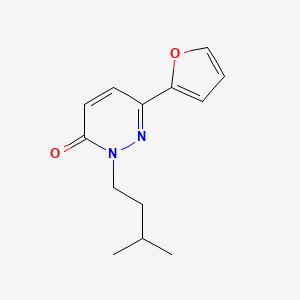

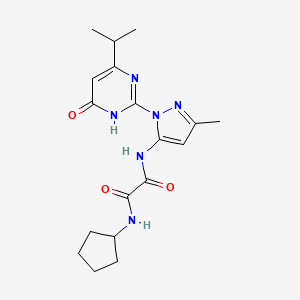
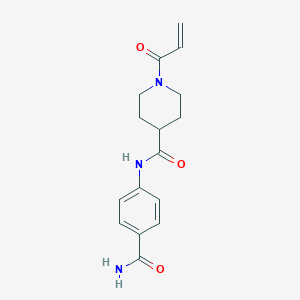
amino}propanoicacid](/img/structure/B2409652.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)
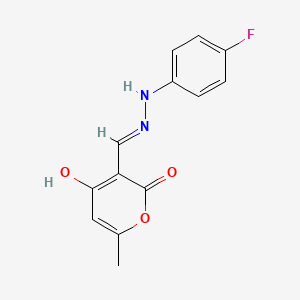

![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline](/img/structure/B2409663.png)

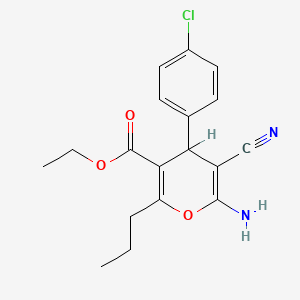
![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
